Cribronic acid

Description

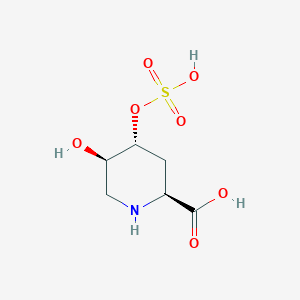

Cribronic acid (C₆H₁₁NO₇S) is a 4,5-substituted picolinic acid homolog first isolated from marine sponges Stylotella aurantium and Axinella carteri . It exhibits potent neuroactive properties as a competitive agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors (iGluRs) critical for synaptic plasticity and memory . In murine models, this compound induces convulsive activity and displaces radiolabeled ligands at NMDA receptor binding sites, demonstrating an IC₅₀ of 83 nM . Its structural uniqueness lies in the sulfonic acid moiety, which enhances receptor binding affinity compared to other NMDA agonists .

Properties

Molecular Formula |

C6H11NO7S |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

(2S,4R,5R)-5-hydroxy-4-sulfooxypiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO7S/c8-4-2-7-3(6(9)10)1-5(4)14-15(11,12)13/h3-5,7-8H,1-2H2,(H,9,10)(H,11,12,13)/t3-,4+,5+/m0/s1 |

InChI Key |

VGWGHJSLZPTLLA-VPENINKCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN[C@@H]1C(=O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C1C(C(CNC1C(=O)O)O)OS(=O)(=O)O |

Synonyms |

(2S,4R,5R)-5-hydroxy-4-sulfooxypiperidine-2-carboxylic acid cribronic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cribronic acid belongs to a class of neuroactive compounds targeting glutamate receptors. Below is a detailed comparison with structurally or functionally related compounds:

t-HPIS (trans-4-Hydroxypiperidine-2-carboxylic acid)

- Source : Isolated from the legume Peltophorum africanum .

- Structure : A 4,5-substituted picolinic acid homolog lacking the sulfonic acid group present in this compound .

- Activity: NMDA receptor agonist with an IC₅₀ of 214 nM, ~2.6 times weaker than this compound .

- Key Difference : The absence of a sulfonic acid group reduces binding potency compared to this compound .

CGS19755 (Selfotel)

- Source : Synthetic NMDA antagonist derived from cis-HPIS .

- Structure : Phosphonate-substituted analog of cis-HPIS, differing stereochemically from this compound and t-HPIS .

- Activity : Competitive NMDA receptor antagonist (IC₅₀ = 28 nM) with anti-convulsant effects .

- Key Difference : Antagonistic activity contrasts with this compound’s agonism, attributed to stereochemical and functional group variations .

Lophocladine A

- Source : Red alga Lophocladia sp. .

- Structure : Alkaloid with a fused tetracyclic core, unrelated to picolinic acid derivatives .

- Activity: Non-competitive NMDA antagonist; binds the MK-801 site (IC₅₀ = 1.2 µM) and δ-opioid receptors .

- Key Difference: Mechanism of action (non-competitive vs. competitive) and structural class distinguish it from this compound .

Conantokins (e.g., Conantokin-G)

- Source: Venom of marine cone snails (Conus spp.) .

- Structure : Linear peptides rich in γ-carboxyglutamate residues, unrelated to small-molecule agonists like this compound .

- Activity : NMDA antagonists with picomolar affinity; inhibit ion channel opening by binding receptor allosteric sites .

- Key Difference : Peptide vs. small-molecule pharmacology enables distinct therapeutic applications (e.g., neuropathic pain) .

IKM-159

- Source: Synthetic triheterocyclic amino acid inspired by dysiherbaine and kainic acid .

- Structure : Combines pyrrolidine, pyridine, and carboxylic acid moieties .

- Activity : AMPA receptor antagonist (IC₅₀ = 9.4 µM) causing motor paralysis in mice .

- Key Difference : Targets AMPA receptors, unlike this compound’s NMDA specificity .

Comparative Data Table

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The sulfonic acid group in this compound enhances NMDA affinity compared to t-HPIS, while stereochemistry (e.g., cis- vs. trans-HPIS) dictates agonist/antagonist activity .

- Therapeutic Potential: this compound’s agonism may model excitotoxicity in neurodegenerative diseases, whereas antagonists like CGS19755 and conantokins are explored for stroke and pain .

- Species Selectivity : Marine-derived compounds (this compound, conantokins) exhibit unique receptor subtype selectivity, likely due to evolutionary adaptations in their native organisms .

Q & A

Q. How should researchers design initial experiments to characterize Cribronic Acid’s physicochemical properties?

Methodological Answer:

- Begin with structural elucidation using spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic purity analysis (HPLC).

- Measure solubility, stability, and partition coefficients under controlled conditions (pH, temperature) to establish baseline properties .

- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including detailed protocols for synthesis and characterization .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s preliminary bioassays?

Methodological Answer:

- Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.

- Validate assumptions via residual analysis and goodness-of-fit tests (e.g., R², AIC).

- For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Conduct comparative pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution discrepancies .

- Perform mechanistic validation (e.g., target engagement assays) to confirm whether in vitro targets are physiologically relevant in vivo.

- Apply systems biology modeling to integrate multi-omics data (e.g., transcriptomics, proteomics) and identify confounding variables .

Example Workflow:

Hypothesis Testing: Compare in vitro IC50 with in vivo plasma concentrations.

Confounder Analysis: Evaluate off-target effects using CRISPR knockout models.

Meta-Analysis: Reconcile data with published studies on structurally analogous compounds .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Adopt high-throughput robotic synthesis with standardized reaction conditions (e.g., temperature, solvent ratios).

- Validate purity and identity of derivatives using LC-MS and X-ray crystallography (if applicable) .

- Publish detailed synthetic protocols in supplementary materials, including failure cases and optimization steps .

Q. How can researchers establish a mechanistic model for this compound’s interaction with its putative protein target?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).

- Perform molecular dynamics simulations to predict binding conformations and validate with cryo-EM or co-crystallization .

- Design mutagenesis experiments to identify critical amino acid residues in the target protein .

Q. What ethical and methodological considerations apply when transitioning from preclinical to clinical studies with this compound?

Methodological Answer:

- Conduct toxicity profiling in multiple species (rodent/non-rodent) to identify species-specific adverse effects.

- Ensure compliance with ICH guidelines for Good Laboratory Practice (GLP) and Good Clinical Practice (GCP).

- Submit protocols to institutional review boards (IRBs) for ethical approval, emphasizing informed consent and risk mitigation .

Handling Data Contradictions

Q. How should researchers address conflicting results in this compound’s reported mechanism of action across independent studies?

Methodological Answer:

- Perform reproducibility audits by replicating experiments under identical conditions (reagents, cell lines, protocols) .

- Use meta-analysis frameworks to quantify heterogeneity across studies (e.g., I² statistic) and identify methodological biases.

- Publish negative results and methodological critiques to contextualize discrepancies .

Q. What steps validate the specificity of this compound in complex biological systems (e.g., off-target effects in proteome-wide screens)?

Methodological Answer:

- Employ chemical proteomics (e.g., affinity pulldown with activity-based probes) to map off-target interactions.

- Compare results with inactive enantiomers or structural analogs to distinguish target-specific effects .

- Integrate CRISPR-Cas9 knockout models to confirm phenotypic dependence on the putative target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.